5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
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Overview
Description
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, cyclopropyl, and methyl groups attached to a pyrrolopyrimidine core. It is primarily used as an intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves the bromination and chlorination of a pyrrolopyrimidine precursor. One common method involves the following steps:
Starting Material: 4-chloro-7H-pyrrolo[2,3-D]pyrimidine is used as the starting material.
Bromination: The starting material is dissolved in chloroform, and N-bromosuccinamide (NBS) is added.
Cyclopropyl and Methyl Group Introduction: The cyclopropyl and methyl groups are introduced through alkylation reactions using appropriate alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Cyclization Reactions: The presence of the cyclopropyl group allows for cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
N-Bromosuccinamide (NBS): Used for bromination reactions.
Chloroform: Solvent for bromination reactions.
Alkylating Agents: Used for introducing cyclopropyl and methyl groups.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
Substituted Pyrrolopyrimidines: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Cyclized Products: Formed through cyclization reactions.
Scientific Research Applications
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Used in the production of agrochemicals and dyestuffs
Mechanism of Action
The exact mechanism of action of 5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is not well-documented. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The bromine and chlorine atoms, along with the cyclopropyl and methyl groups, contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the cyclopropyl and methyl groups.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the bromine, cyclopropyl, and methyl groups.
5-Bromo-7H-pyrrolo[2,3-D]pyrimidine: Lacks the chlorine, cyclopropyl, and methyl groups
Uniqueness
The presence of the cyclopropyl and methyl groups in 5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine makes it unique compared to its analogs. These groups enhance its chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Biological Activity
5-Bromo-4-chloro-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that has garnered attention for its promising biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Molecular Characteristics:
- Molecular Formula: C₁₀H₉BrClN₃
- Molecular Weight: Approximately 286.55 g/mol
- Melting Point: 221°C to 225°C
- Solubility: Slightly soluble in water
The unique structure of this compound, characterized by a pyrrolo[2,3-d]pyrimidine core with bromine and chlorine substituents, contributes to its biological reactivity and potential applications in medicinal chemistry .
Antiviral and Antitumor Properties
Recent studies have highlighted the antiviral properties of this compound. It has been shown to inhibit viral replication in various assays, indicating its potential as an antiviral agent . Additionally, the compound exhibits significant antitumor activity. For instance, it has been evaluated as a PAK4 inhibitor, where it demonstrated an IC₅₀ value of 2.7 nM against the MV4-11 cell line, suggesting strong inhibitory effects on tumor cell proliferation .
The mechanism of action involves the arresting of cell cycles at the G0/G1 phase and inducing apoptosis in cancer cells. Flow cytometry assays have confirmed these effects, indicating that the compound regulates key signaling pathways involved in tumor progression . Molecular docking studies further support the binding interactions between this compound and PAK4, highlighting its potential as a therapeutic agent targeting specific molecular pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 0.85 | Lacks chlorine substituent; methyl group at position 7 |
5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 0.81 | Similar core structure but different substituents |
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 0.84 | Different arrangement of methyl group |
5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | 0.75 | Amino group at position 2; different biological activity |
These comparisons illustrate how variations in substituents can lead to significant differences in biological activity and therapeutic potential .
Synthesis Methods
The synthesis of this compound involves several methods that can enhance its biological properties:
-
Reagents Used:
- Ammonium hydroxide
- Brominating agents
- Chlorinating agents
-
Typical Reaction Conditions:
- Temperature: Typically around 120°C
- Yield: Varies based on reaction conditions but can reach up to 82% under optimized conditions.
These synthesis methods are crucial for developing derivatives with enhanced biological activities or altered pharmacological properties .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antitumor Activity Study:
-
Antiviral Efficacy Study:
- Objective: To evaluate antiviral properties against specific viral strains.
- Findings: Demonstrated significant inhibition of viral replication.
- Conclusion: Potential candidate for further development as an antiviral agent .
Properties
Molecular Formula |
C10H9BrClN3 |
---|---|
Molecular Weight |
286.55 g/mol |
IUPAC Name |
5-bromo-4-chloro-7-cyclopropyl-2-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H9BrClN3/c1-5-13-9(12)8-7(11)4-15(6-2-3-6)10(8)14-5/h4,6H,2-3H2,1H3 |
InChI Key |
ZVVZHYXPOWJWRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CN2C3CC3)Br)C(=N1)Cl |
Origin of Product |
United States |
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